5'-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid

Nucleotide chemistry Phosphonate bioisostere Metal coordination

5'-Adenylic acid monoanhydride with (difluorophosphonomethyl)phosphonic acid (CAS 81336-78-9; molecular formula C₁₁H₁₆F₂N₅O₁₀P₃; molecular weight 509.19 g/mol) is a phosphate-modified adenosine triphosphate (ATP) analogue in which the β,γ-bridging oxygen atom is replaced by a difluoromethylene (–CF₂–) group. The compound is systematically referred to as β,γ-difluoromethyleneadenosine-5′-triphosphate and is known under the synonyms AMP-PCF₂P, APPCF₂P, Amppcf₂p, and 5′-adenylyl (β,γ-difluoromethylene)diphosphonate.

Molecular Formula C11H16F2N5O10P3
Molecular Weight 509.19 g/mol
Cat. No. B12075110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid
Molecular FormulaC11H16F2N5O10P3
Molecular Weight509.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(F)F)O)O)O)N
InChIInChI=1S/C11H16F2N5O10P3/c12-29(13,21)4-30(22,23)28-31(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,22,23)(H,24,25)(H2,14,15,16)
InChIKeyZZISVGPUIIMZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Adenylic Acid Monoanhydride with (Difluorophosphonomethyl)phosphonic Acid – Structural Identity and Procurement-Relevant Classification


5'-Adenylic acid monoanhydride with (difluorophosphonomethyl)phosphonic acid (CAS 81336-78-9; molecular formula C₁₁H₁₆F₂N₅O₁₀P₃; molecular weight 509.19 g/mol) is a phosphate-modified adenosine triphosphate (ATP) analogue in which the β,γ-bridging oxygen atom is replaced by a difluoromethylene (–CF₂–) group . The compound is systematically referred to as β,γ-difluoromethyleneadenosine-5′-triphosphate and is known under the synonyms AMP-PCF₂P, APPCF₂P, Amppcf₂p, and 5′-adenylyl (β,γ-difluoromethylene)diphosphonate [1]. It belongs to the class of isopolar and isosteric phosphonate nucleotide analogues originally developed by Blackburn and colleagues to serve as non-hydrolysable, electronically faithful ATP surrogates for enzymological and structural investigations [2]. The CF₂ bridge confers resistance to phosphohydrolase-mediated cleavage while maintaining a metal-binding and pKₐ profile that more closely approximates the natural β,γ-bridging oxygen than the widely used –CH₂– (AMP-PCP) or –NH– (AMP-PNP) alternatives [2].

Why Generic β,γ-Modified ATP Analogues Cannot Replace 5'-Adenylic Acid Monoanhydride with (Difluorophosphonomethyl)phosphonic Acid


The β,γ-bridging moiety in ATP analogues is not a generic placeholder; it governs the electronic environment of the terminal phosphoryl group, the pKₐ of the phosphonate/phosphate chain, the binding affinity for essential divalent metal cations (Mg²⁺, Ca²⁺, Zn²⁺), and ultimately the analogue's behaviour as a substrate, inhibitor, or allosteric modulator for a given enzyme or receptor [1]. Systematic physicochemical characterization by Blackburn et al. established a fidelity ranking for β,γ-bridging replacements relative to the natural oxygen atom: –CH₂– < –CCl₂– ≤ –CFH– < –CF₂– < –C≡C– < –O–, with the difluoromethylene analogue most closely resembling ATP in both ³¹P NMR chemical shift parameters and divalent metal-binding profiles [1]. Consequently, the widely used –CH₂– (AMP-PCP) and –NH– (AMP-PNP) analogues exhibit significantly altered electronic and metal-coordination properties compared with the –CF₂– analogue. In receptor pharmacology, this translates into qualitative differences: AMP-PCP (CH₂) acts as a full agonist at P2X receptors, while AMP-PCF₂P (CF₂) is a partial agonist, and the CCl₂ analogue is a competitive antagonist [2]. These non-linear structure–activity relationships mean that a researcher cannot simply substitute a cheaper, more readily available –CH₂– or –NH– analogue and expect physiologically or mechanistically equivalent results. The specific choice of β,γ-difluoromethylene-ATP is justified only where the experimental question demands the closest electronic mimicry of ATP achievable in a non-hydrolysable framework.

Quantitative Differentiation Evidence for 5'-Adenylic Acid Monoanhydride with (Difluorophosphonomethyl)phosphonic Acid Versus Comparator ATP Analogues


Physicochemical Fidelity Ranking: CF₂ Bridge as the Closest Phosphonate Mimic of the Natural β,γ-Bridging Oxygen in ATP

The Blackburn group established a quantitative ranking of β,γ-bridging replacements for ATP based on integrated ³¹P NMR and pKₐ data: –CH₂– < –CCl₂– ≤ –CFH– < –CF₂– < –C≡C– < –O–. Within this series, the difluoromethylene (–CF₂–) analogue is the highest-ranked phosphonate modification, meaning it provides the closest electronic mimicry of the natural phosphoanhydride oxygen bridge achievable among carbon-based bioisosteres [1]. Critically, ion-selective electrode measurements on Mg²⁺, Ca²⁺, Zn²⁺, and Ba²⁺ binding to the nucleotide tetra-anion demonstrated that 'the β,γ-difluoromethylene analogue most closely resembl[es] ATP' in its divalent metal cation binding pattern, outperforming the –CH₂– and –CCl₂– analogues that display altered metal affinity and coordination geometry [1]. This property is directly relevant to any enzyme assay or structural biology experiment where Mg²⁺-ATP is the physiological substrate, as the CF₂ bridge preserves the metal-dependent phosphate chain geometry essential for productive binding.

Nucleotide chemistry Phosphonate bioisostere Metal coordination

Human Platelet P2T Purinoceptor Antagonist Potency: AMP-PCF₂P Exhibits the Highest pA₂ Among ATP-Derived Competitive Antagonists

In a systematic structure–activity study at the human platelet P2T purinoceptor (the ADP receptor mediating platelet aggregation, now classified as P2Y₁₂), Cusack and Pettey compared the antagonist potencies of multiple phosphate-modified ATP analogues against ADP-induced platelet aggregation. Among the ATP-based antagonists, β,γ-difluoromethylene-ATP (AMP-PCF₂P) exhibited the highest competitive antagonist potency with a pA₂ value of 4.55, exceeding β,γ-dichloromethylene-ATP (AMP-PCCl₂P; pA₂ = 4.42) and β,γ-imido-ATP (AMP-PNHP; pA₂ = 4.32) [1]. This represents a 1.35-fold potency advantage over the imido analogue and a 1.35-fold advantage over the dichloromethylene analogue (equivalent to ~1.7-fold and ~1.7-fold differences in K_B, respectively). Furthermore, the corresponding ADP analogue β,γ-difluoromethylene-ADP (AMPCF₂P) showed pA₂ = 4.77 for non-competitive antagonism, compared with pA₂ = 4.68 for AMPCCl₂P and pA₂ = 3.2 for AMPCP (the CH₂-bridged analogue), representing a ~37-fold potency increase over the methylene-bridged ADP analogue [1].

P2Y receptor pharmacology Platelet aggregation Antithrombotic target

Unique Crystallographic Capture of the LID-Closed Conformation of Adenylate Kinase: A Structural State Inaccessible with Other ATP Analogues

A critical challenge in adenylate kinase (AK) structural biology had been the inability to crystallize the enzyme in the 'LID-closed' conformation—the state in which the ATP-binding LID domain closes over the nucleotide. Despite numerous co-crystallization attempts with ATP, AMP-PNP, and AMP-PCP, only the 'both domains open,' 'both closed,' and 'NMPbind-closed' states had been captured. Schlauderer et al. demonstrated that using an inactive mutant of yeast adenylate kinase together with AMP-PCF₂P uniquely enabled crystallization of the LID-closed state at 2.36 Å resolution [1]. The structure (PDB: 1DVR) revealed that LID domain closure occurs largely independently of NMPbind domain closure, resolving a long-standing mechanistic question. The authors explicitly noted that this conformational state had not been accessible with other ATP analogues, attributing the success to the specific electronic and geometric properties of the CF₂ bridge [1]. This unique capability has been further exploited in subsequent structural studies: AMP-PCF₂P provided the first structural evidence for half-sites reactivity in biotin carboxylase, where the analogue bound to one subunit in the closed/catalytic conformation while the other subunit remained unliganded and open—a result not obtained with AMP-PNP [2].

Structural biology X-ray crystallography Adenylate kinase Domain motion

P2X Receptor Pharmacological Differentiation: Partial Agonism of AMP-PCF₂P Versus Full Agonism (CH₂) and Competitive Antagonism (CCl₂, CBr₂)

In a landmark structure–activity study of ATP-gated ion channels in rat sensory neurons, Krishtal et al. demonstrated that the identity of the β,γ-bridging substituent qualitatively determines the pharmacological character of the ATP analogue. Adenosine 5′-(β,γ-methylene)-triphosphonate (APPCP, CH₂ bridge) acts as a full agonist, whereas adenosine 5′-(β,γ-difluoromethylene)-triphosphonate (APPCF₂P) is a partial agonist, and the dichloromethylene (APPCCl₂P) and dibromomethylene (APPCBr₂P) analogues are competitive blockers [1]. The most potent antagonist identified was APPCCl₂P, with an inhibition constant Kᵢ = 21 ± 4 μM [1]. This non-monotonic SAR—where the CF₂ analogue occupies a distinct intermediate pharmacological profile between full agonism (CH₂) and full antagonism (CCl₂, CBr₂)—means that AMP-PCF₂P cannot be replaced by any other β,γ-modified analogue without qualitatively altering the experimental outcome. The partial agonist property is of specific value for studies requiring sub-maximal receptor activation or investigation of biased signalling mechanisms at P2X receptors.

P2X receptor Ligand-gated ion channel Partial agonism Structure–activity relationship

Unique Activity at Homomeric P2X₂ Receptors: β,γ-Difluoromethylene-ATP Is the Only Phosphate-Modified Analogue with Detectable Agonist Activity

Spelta et al. conducted a comprehensive electrophysiological screen of 20+ ADP and ATP analogues—spanning –CH₂–, –CFH–, –CHCl–, –CHBr–, –CF₂–, –CCl₂–, –CBr₂–, –NH–, –C≡C–, –CH₂CH₂–, and numerous charged phosphonate variants—at homomeric P2X₂ and heteromeric P2X₂/₃ receptors expressed in HEK293 cells. Strikingly, all ATP analogues tested were without agonist or antagonist activity at homomeric P2X₂ receptors, except β,γ-difluoromethylene-ATP, which was a weak agonist [1]. In contrast, at P2X₂/₃ receptors multiple analogues showed activity: β,γ-imido-ATP, β,γ-methylene-ATP, and β,γ-acetylene-ATP were weak agonists, while αβ,βγ- and βγ,γδ-bismethylene-AP₄ were potent full agonists [1]. This unique selectivity profile—where the CF₂ analogue alone activates homomeric P2X₂ receptors—provides a functional probe to discriminate between homomeric P2X₂ and heteromeric P2X₂/₃ receptor populations, a distinction not possible with any other phosphate-modified ATP analogue in the comprehensive panel.

P2X2 receptor Receptor selectivity Electrophysiology ATP analogue screening

Nitrogenase ATPase Inhibition: Differential Inhibitory Potency of CF₂-Bridged Versus CHF-Bridged and CH₂-Bridged ATP Analogues

In steady-state kinetic studies of reductant-independent ATP hydrolysis by Klebsiella pneumoniae nitrogenase, the β,γ-modified ATP analogues exhibited distinct inhibition profiles reflecting the sensitivity of the nitrogenase Fe protein ATPase site to the electronic character of the β,γ bridge. Competitive inhibition constants (Kᵢ) were determined as: Mg[CH₂]ppA (β,γ-methylene-ATP) Kᵢ = 115 μM; Mg[CHF]ppA (β,γ-monofluoromethylene-ATP) Kᵢ = 53 μM; and Mg[CF₂]ppA (β,γ-difluoromethylene-ATP) Kᵢ = 160 μM [1]. While the CHF analogue displayed the tightest binding (Kᵢ = 53 μM, ~3-fold stronger than CF₂), the CF₂ analogue exhibited a Kᵢ approximately 1.4-fold higher (weaker) than the CH₂ analogue. This pattern—where the difluoromethylene modification does not confer the strongest inhibition—demonstrates that the CF₂ bridge produces context-dependent effects that differ from both the CH₂ and CHF modifications. The CF₂ analogue thus provides a distinct pharmacological profile that is predictable neither by interpolation from the CH₂ and CHF data nor from its physicochemical position in the Blackburn fidelity ranking, underscoring the necessity of empirical selection per target system.

Nitrogenase ATPase Enzyme inhibition Metalloenzyme

High-Value Application Scenarios for 5'-Adenylic Acid Monoanhydride with (Difluorophosphonomethyl)phosphonic Acid Based on Quantitative Differentiation Evidence


Crystallographic Trapping of Challenging ATP-Dependent Conformational States in Kinases and ATPases

Structural biology laboratories attempting to capture specific ATP-dependent domain closure or asymmetric subunit occupancy states that have not been attainable with AMP-PNP or AMP-PCP should prioritize AMP-PCF₂P. The Schlauderer et al. adenylate kinase LID-closed structure (2.36 Å, PDB: 1DVR) and the Mochalkin et al. biotin carboxylase half-sites reactivity structure both represent conformational states uniquely achieved with this analogue and not with the more common alternatives [4][5]. For crystallographic screening cascades where AMP-PNP co-crystals fail to yield the desired conformational state, AMP-PCF₂P offers a structurally justified second-line option with documented success in two independent enzyme systems.

Pharmacological Discrimination of P2X Receptor Subunit Composition in Native and Recombinant Systems

The unique property of β,γ-difluoromethylene-ATP as the only phosphate-modified ATP analogue with detectable agonist activity at homomeric P2X₂ receptors—established by Spelta et al. across a panel of 20+ analogues [4]—makes it an essential component of pharmacological fingerprinting protocols for P2X receptor subunit identification. When used alongside α,β-methylene-ATP (which discriminates P2X₂/₃ heteromers) and the P2X₂/₃-selective antagonists identified in the same study (IC₅₀ ~10 μM), AMP-PCF₂P enables a three-way pharmacological dissection not achievable with any other single ATP analogue. This application directly supports neuroscience laboratories studying purinergic signalling in sensory ganglia, spinal cord, and brain capillary endothelial cells.

P2Y₁₂ (P2T) Receptor Antagonist Screening and Platelet Pharmacology Assays Requiring Maximal Competitive Antagonist Potency

For laboratories conducting competitive binding or functional assays at the platelet P2Y₁₂ receptor, the pA₂ data from Cusack and Pettey demonstrate that AMP-PCF₂P (pA₂ = 4.55) provides a measurable competitive potency advantage over AMP-PNHP (pA₂ = 4.32) and AMP-PCCl₂P (pA₂ = 4.42) [4]. In screening formats where achieving robust competitive inhibition at the lowest feasible analogue concentration is critical—for example, in high-throughput screens where analogue solubility or non-specific effects at high concentrations are limiting—this ~1.7-fold potency advantage translates into reduced compound consumption and improved assay window. This scenario is directly relevant to antithrombotic drug discovery programs targeting the P2Y₁₂ receptor.

Enzymological Studies Requiring the Closest Non-Hydrolysable Electronic Mimic of ATP for Mg²⁺-Dependent Active Sites

For enzymologists studying Mg²⁺-ATP-dependent enzymes where metal coordination geometry is integral to substrate recognition, the Blackburn et al. demonstration that AMP-PCF₂P most closely resembles ATP in divalent metal binding among all phosphonate analogues [4] provides the physicochemical justification for its selection over AMP-PCP or AMP-PNP. This is especially relevant for kinases, synthetases, and ligases where the β,γ-bridging group directly coordinates the essential catalytic Mg²⁺ ion—a situation where the altered metal-binding profile of the CH₂ or NH analogues may produce artefactual binding modes or fail to support the catalytically competent enzyme conformation. Researchers studying glycerol kinase, adenylate kinase, and biotin carboxylase have already validated this rationale through successful structural and kinetic applications.

Quote Request

Request a Quote for 5'-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.